molecular formula C40H52O4 B196054 beta,beta-Carotene-4,4'-dione, 3,3'-dihydroxy-, (3S,3'S)- CAS No. 7542-45-2

beta,beta-Carotene-4,4'-dione, 3,3'-dihydroxy-, (3S,3'S)-

Cat. No. B196054
CAS RN: 7542-45-2
M. Wt: 596.8 g/mol
InChI Key: MQZIGYBFDRPAKN-QISQUURKSA-N
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Description

“beta,beta-Carotene-4,4’-dione, 3,3’-dihydroxy-, (3S,3’S)-” is also known as Astaxanthin . It is a red dietary carotenoid isolated from Haematococcus pluvialis . The molecular formula is C40H52O4 . It is a potent antioxidant with antiproliferative, neuroprotective, and anti-inflammatory activity .


Molecular Structure Analysis

The molecular structure of Astaxanthin consists of a long chain of carbon atoms with alternating single and double bonds, which is typical of carotenoids . It has two hydroxyl groups and two ketone groups .


Chemical Reactions Analysis

Astaxanthin is a fat-soluble and water-soluble pigment that exists in marine organisms such as shrimp, crab, salmon, and algae . It is the strongest antioxidant in nature. Its antioxidant activity is 550 times that of vitamin E and 10 times that of β-carotene .


Physical And Chemical Properties Analysis

Astaxanthin has a density of 1.1±0.1 g/cm3, a boiling point of 774.0±60.0 °C at 760 mmHg, and a flash point of 435.8±29.4 °C . It has 4 H bond acceptors, 2 H bond donors, and 10 freely rotating bonds .

Scientific Research Applications

Marine Drugs

  • Field : Marine Drugs
  • Application Summary : Astaxanthin (3,3-dihydroxy-β, β-carotene-4,4-dione) is a ketocarotenoid synthesized by various organisms such as Haematococcus pluvialis/lacustris, Chromochloris zofingiensis, Chlorococcum, Bracteacoccus aggregatus, Coelastrella rubescence, Phaffia rhodozyma, some bacteria (Paracoccus carotinifaciens), yeasts, and lobsters . It has drawn the attention of industrialists due to its richness over synthetic astaxanthin .
  • Results or Outcomes : The cultivation process results in the production of natural astaxanthin, which is preferred over synthetic astaxanthin due to its superior properties .

Microbial Bioprocessing

  • Field : Microbial Bioprocessing
  • Application Summary : Astaxanthin (AXT), a red ketocarotenoid, is mainly produced by yeast, microalgae, wild or genetically engineered bacteria . Due to its attractive biological properties and health benefits, it has garnered significant attention from academia and industry seeking natural alternatives to synthetic products .
  • Results or Outcomes : The microbial production of AXT is expected to grow exponentially in the coming years due to consumer concerns about synthetic AXT . The use of sustainable and environmentally friendly practices can improve microbial production .

Prevention of Disuse Muscle Atrophy

  • Field : Sports Medicine
  • Application Summary : Astaxanthin supplementation has been studied for its potential in preventing disuse muscle atrophy . This condition often results from prolonged inactivity of the muscle, such as immobilization, chronic bed rest, or spaceflight .
  • Methods of Application : The application involves oral supplementation with astaxanthin . The antioxidant properties of astaxanthin are believed to protect against disuse muscle atrophy by preventing myonuclear apoptosis and myofibrillar protein degradation .

Antioxidant Properties

  • Field : Biochemistry
  • Application Summary : Astaxanthin is a red carotenoid pigment found in marine creatures such as fish and shrimp, plants, and algae . It has significant antioxidant properties .
  • Methods of Application : Astaxanthin is included in the daily human diet through intake of fish, shrimp, and marine plants . No harmful side effects have been noted .
  • Results or Outcomes : Astaxanthin’s antioxidant properties have been shown to be beneficial in various health-related applications .

Safety And Hazards

Astaxanthin is harmful by inhalation, in contact with skin, and if swallowed . It is irritating to eyes, respiratory system, and skin . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

Future Directions

Due to the consumers’ concerns about synthetic Astaxanthin, the market of microbial-Astaxanthin is expected to grow exponentially in succeeding years . Research directions to improve microbial production using sustainable and environmentally friendly practices are suggested .

properties

IUPAC Name

6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H52O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZIGYBFDRPAKN-QISQUURKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CC(C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)C(CC2(C)C)O)C)\C)\C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301283113
Record name 3,3′-Dihydroxy-β,β-carotene-4,4′-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta,beta-Carotene-4,4'-dione, 3,3'-dihydroxy-, (3S,3'S)-

CAS RN

7542-45-2
Record name 3,3′-Dihydroxy-β,β-carotene-4,4′-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7542-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3′-Dihydroxy-β,β-carotene-4,4′-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-dihydro-β,β-carotene-4,4'-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.568
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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beta,beta-Carotene-4,4'-dione, 3,3'-dihydroxy-, (3S,3'S)-
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